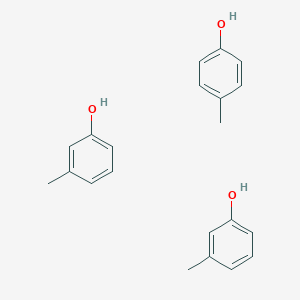

3-Methylphenol;4-methylphenol

Beschreibung

Historical Context of Methylphenol Isomer Research

The study of phenols and their derivatives dates back to the mid-19th century. Isomerism itself was first recognized in 1827 by Friedrich Woehler, a discovery that was fundamental to the development of organic chemistry. newworldencyclopedia.org The initial production of cresols involved their extraction from coal tar distillates. cdc.govtaylorandfrancis.com Before World War II, the United States was already producing millions of pounds of cresols annually, with production steadily increasing over the decades. cdc.gov

As industrial demand grew, particularly for use in plastics, pesticides, and as solvents, methods for synthesizing specific isomers were developed. wikipedia.orgcdc.gov Early separation techniques for m- and p-cresol (B1678582) from mixtures included methods like azeotropic distillation, urea (B33335) adduction, and alkylation followed by dealkylation. chembk.com The toluene (B28343) sulfonation process became a key method for producing p-cresol, while processes like the cymene-cresol process also contributed to its production. cdc.gov The investigation into the distinct properties and reactions of each isomer, such as their differing acidities and reactivities in electrophilic substitution, has been a continuous area of academic and industrial research. ijirset.comaip.org

Significance of 3-Methylphenol and 4-Methylphenol in Academic Inquiry

3-Methylphenol and 4-methylphenol are of significant interest in academic research for several reasons. They serve as model compounds for studying fundamental chemical processes, including hydrodeoxygenation in biofuel refining and the internal rotation of functional groups in spectroscopy. aip.org Their distinct biological activities and toxicological profiles also make them important subjects in environmental science and pharmacology.

3-Methylphenol (m-cresol) is an important specialty and platform chemical. oup.com It is utilized as a preservative in pharmaceutical products like vaccines and insulin (B600854) due to its antiseptic, antimicrobial, and antifungal properties. oup.comoup.com Academic inquiry into 3-methylphenol often focuses on its synthesis, its reactions, and its biological effects. ontosight.ainih.gov For instance, research has explored its production in yeast and strategies to mitigate its toxicity to the host organism. oup.comnih.gov Studies have also investigated its photodegradation in aqueous solutions, which is relevant to environmental remediation. researchgate.netresearchgate.net

4-Methylphenol (p-cresol) is widely used as an intermediate in the production of antioxidants, such as butylated hydroxytoluene (BHT). wikipedia.org In academic research, it is a subject of interest in fields ranging from materials science to biochemistry. aip.org For example, the influence of its chemical structure on its reactivity and potential applications in organic synthesis is a key area of study. fiveable.me Research has also delved into its role as a semiochemical, a compound that mediates interactions between organisms, as it is a component of odors in various animal species. wikipedia.orgresearchgate.net Furthermore, its metabolism and potential toxicity are actively investigated, with studies exploring its bioactivation to reactive intermediates. nih.govnih.gov The conformational polymorphism of 4-methylphenol has also been a subject of spectroscopic studies. aip.org

The table below summarizes some of the key properties of 3-methylphenol and 4-methylphenol.

| Property | 3-Methylphenol | 4-Methylphenol |

| Synonyms | m-Cresol (B1676322), 3-hydroxytoluene | p-Cresol, 4-hydroxytoluene |

| CAS Number | 108-39-4 | 106-44-5 |

| Molecular Formula | C₇H₈O | C₇H₈O |

| Molar Mass | 108.14 g/mol | 108.14 g/mol |

| Appearance | Colorless, viscous liquid | Greasy-looking solid |

| Melting Point | 11.8 °C | 35.5 °C |

| Boiling Point | 202.2 °C | 201.9 °C |

| Acidity (pKa) | ~10.09 | ~10.26 |

Detailed research findings on these compounds continue to emerge, highlighting their multifaceted nature and enduring importance in the chemical sciences.

Eigenschaften

CAS-Nummer |

15831-10-4 |

|---|---|

Molekularformel |

C7H8O CH3C6H4OH C7H8O |

Molekulargewicht |

324.4 g/mol |

IUPAC-Name |

3-methylphenol;4-methylphenol |

InChI |

InChI=1S/3C7H8O/c1-6-2-4-7(8)5-3-6;2*1-6-3-2-4-7(8)5-6/h3*2-5,8H,1H3 |

InChI-Schlüssel |

RLSSMJSEOOYNOY-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)O.CC1=CC(=CC=C1)O.CC1=CC(=CC=C1)O |

Kanonische SMILES |

CC1=CC=C(C=C1)O.CC1=CC(=CC=C1)O.CC1=CC(=CC=C1)O |

Siedepunkt |

397 °F at 760 mm Hg (NTP, 1992) 202.2 °C 202 °C 397°F |

Color/Form |

Colorless, yellowish liquid Colorless to yellow liquid [Note: A solid below 54 degrees F]. Colorless, yellowish or pinkish liquid |

Dichte |

1.0336 at 68 °F (USCG, 1999) d224 1.04 1.034 at 20 °C/4 °C Relative density (water = 1): 1.03 1.028-1.033 1.03 |

Flammpunkt |

187 °F (NTP, 1992) 187 °F (86 °C) (Closed cup) 86 °C (187 °F) - closed cup 86 °C 187°F |

melting_point |

52.7 °F (NTP, 1992) 11.8 °C Mp 11-12 ° 12.2 °C 11.8°C 11-12 °C 54°F |

Andere CAS-Nummern |

108-39-4 |

Physikalische Beschreibung |

M-cresol is a colorless liquid with a sweet tarry odor. Sinks and mixes slowly with water. (USCG, 1999) Liquid COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR. Colourless to yellow-brown liquid, dry, tarry, medicinal-leathery, phenolic odour Colorless to yellowish liquid with a sweet, tarry odor. [Note: A solid below 54°F.] |

Piktogramme |

Corrosive; Acute Toxic |

Verwandte CAS-Nummern |

3019-89-4 (hydrochloride salt) |

Haltbarkeit |

Crystals or liquid darken with exposure to air and light. Stable under recommended storage conditions. |

Löslichkeit |

10 to 50 mg/mL at 68° F (NTP, 1992) 22700 mg/L (at 25 °C) 0.21 M 22.7 mg/mL at 25 °C In water, 2.22X10+4 mg/L at 25 °C Soluble in solutions of fixed alkali hydroxides; miscible with alcohol, chloroform, ether Miscible with acetone, benzene, carbon tetrachloride Soluble in vegetable oils, glycerin and dilute alkai Solubility in water, g/100ml at 20 °C: 2.4 (moderate) slightly soluble in water; soluble in oils miscible (in ethanol) 2% |

Synonyme |

3-cresol 3-cresol, calcium salt(1:2) 3-cresol, sodium salt 3-methylphenol m-cresol meta-cresol metacresol |

Dampfdichte |

3.72 (NTP, 1992) (Relative to Air) 3.72 (Air = 1) Relative vapor density (air = 1): 3.7 |

Dampfdruck |

0.04 mm Hg at 68 °F ; 1 mm Hg at 126° F (NTP, 1992) 0.11 mmHg 0.11 mm Hg at 25 °C Vapor pressure, Pa at 20 °C: 13 (77°F): 0.14 mmHg |

Herkunft des Produkts |

United States |

Advanced Methodologies for the Synthesis of Methylphenol Isomers and Their Derivatives

Industrial-Scale Synthesis Pathways for Methylphenols

The industrial production of cresols has largely shifted from extraction from coal tar to synthetic routes to meet rising demand. chemcess.com Several key processes, primarily using toluene (B28343) or phenol (B47542) as starting materials, have been developed. Each method yields a characteristic distribution of cresol (B1669610) isomers. chemcess.com

Toluene Sulfonation Alkali Fusion Processes

The alkali fusion of toluenesulfonates is a significant industrial method, particularly for producing p-cresol (B1678582) and m-cresol (B1676322). chemcess.comchembk.com The process generally involves the sulfonation of toluene, followed by neutralization and fusion with sodium hydroxide (B78521). wikipedia.org

The key steps are:

Sulfonation: Toluene is reacted with concentrated sulfuric acid. chemcess.com The isomer distribution of the resulting toluenesulfonic acid is highly dependent on the reaction conditions. Kinetically controlled conditions (e.g., lower temperatures) favor the formation of ortho- and para-isomers, while thermodynamically controlled conditions (e.g., higher temperatures) lead to a higher proportion of the more stable meta-isomer. chemcess.com

Neutralization: The toluenesulfonic acid mixture is neutralized with a base like sodium sulfite (B76179) or sodium hydroxide to form sodium toluenesulfonate (B8598656). chemcess.com

Alkali Fusion: The sodium toluenesulfonate salt is fused with excess sodium hydroxide at high temperatures (330–350 °C) to yield the corresponding sodium cresolate. chemcess.com

Acidification: The cresolate is then acidified to produce the final cresol product. google.com

A variation of this method involves the direct alkali fusion of p-toluenesulfonic acid with molten sodium hydroxide, which can shorten the reaction time and increase the output rate by eliminating the separate neutralization step. google.comgoogle.com By manipulating the sulfonation and hydrolysis conditions, the process can be tailored to produce specific isomers. For instance, steam treatment at 165 °C of a meta-rich toluenesulfonic acid mixture can selectively hydrolyze the ortho and para isomers, allowing for the isolation of m-toluenesulfonic acid with over 90% purity, which is then fused to produce high-purity m-cresol. chemcess.com

| Process Condition | o-Cresol (B1677501) (%) | m-Cresol (%) | p-Cresol (%) | Reference |

|---|---|---|---|---|

| Thermodynamically controlled sulfonation and alkali fusion | ~5 | ~56 | ~39 | chemcess.com |

| Kinetically controlled sulfonation (chlorosulfuric acid at 33–45 °C) | m-cresol-free product, o-/p- ratio of 15:85 | - | chemcess.com | |

| Isomerization at 190°C, then alkali fusion | 4.7 | 54.8 | 37.4 | chembk.com |

Toluene Chlorination Hydrolysis Methods

This process is used industrially to produce a mixture of cresol isomers with a high content of m-cresol. chemcess.com The method involves two main stages:

Chlorination: Toluene is chlorinated in the presence of a catalyst, such as iron(III) chloride, to produce a mixture of o-chlorotoluene and p-chlorotoluene. chemcess.combrainly.com The ratio of these isomers can be controlled to some extent by the catalyst system. chemcess.com

Hydrolysis: The resulting chlorotoluene mixture is hydrolyzed with an excess of aqueous sodium hydroxide at high temperatures (360–390 °C) and pressures (280–300 bar). chemcess.com

Interestingly, the hydrolysis of either pure p-chlorotoluene or o-chlorotoluene, or a mixture thereof, yields a significant amount of m-cresol. For example, hydrolyzing a 1:1 mixture of o- and p-chlorotoluene results in an isomer distribution of o-, m-, and p-cresol of approximately 1:2:1. chemcess.comgoogle.com This rearrangement is believed to occur through the formation of aryne intermediates under the severe reaction conditions. chemcess.com Hydrolysis of pure p-chlorotoluene can yield a 1:1 mixture of m- and p-cresol. chemcess.com

| Starting Material | Resulting Isomer Ratio (o:m:p) | Reference |

|---|---|---|

| 1:1 o/p-chlorotoluene mixture | ~1:2:1 | chemcess.com |

| Pure p-chlorotoluene | 0:1:1 | chemcess.com |

| Pure o-chlorotoluene | 1:1:0 | chemcess.com |

Methyl Cumene (B47948) Oxidation Techniques

The cymene-cresol process allows for the production of m-cresol or p-cresol from their corresponding cymene (isopropyltoluene) isomers. chemcess.comwikipedia.org This method is analogous to the cumene process for phenol production and is not suitable for synthesizing o-cresol. chemcess.comchemicalbook.com The process consists of three main stages: chemcess.comgoogleapis.com

Alkylation: Toluene is alkylated with propene using an acidic catalyst to form a mixture of cymene isomers. chemcess.comchembk.com The mixture can then be isomerized to enrich the desired m- or p-cymene.

Oxidation: The separated cymene isomer is oxidized with air to produce cymene hydroperoxide. chemcess.comgoogleapis.com

Cleavage: The cymene hydroperoxide undergoes acid-catalyzed cleavage (rearrangement) to yield the target cresol isomer and acetone (B3395972) as a valuable co-product. chemcess.comchembk.comgoogle.com

This process is noted for producing high-purity products. google.com

Phenol Alkylation Reactions for Cresol Production

The methylation of phenol with methanol (B129727) is a primary route for manufacturing synthetic cresols, especially o-cresol. chemcess.comslchemtech.com This reaction can be performed in either the vapor phase or the liquid phase using various catalysts. chemcess.comgoogle.com

Vapor-Phase Alkylation: This is a major industrial method for producing high-purity o-cresol. chemcess.com The reaction is typically carried out at high temperatures (300-500°C) over metal oxide catalysts, such as Al₂O₃ or magnesium oxide. google.comresearchgate.net The selectivity towards p-cresol can be enhanced by using shape-selective catalysts like modified ZSM-5 zeolites. google.com

Liquid-Phase Alkylation: This method also uses phenol and methanol, often with an Al₂O₃ catalyst, at temperatures between 300°C and 400°C and elevated pressure. google.com The product is typically a mixture of isomers. google.com

A significant challenge in this method is the separation of m-cresol and p-cresol due to their very close boiling points. cas.cz Research has focused on developing catalysts, such as certain zeolites (H-MCM-22, HBEA, HY), that can selectively produce desired isomers and minimize the formation of the difficult-to-separate m/p mixture. researchgate.netcas.cznih.gov

Diazotization Hydrolysis Routes

This synthetic pathway produces cresols from the corresponding toluidine isomers (m-toluidine for m-cresol and p-toluidine (B81030) for p-cresol). chemicalbook.comacs.org The process involves two steps:

Diazotization: The toluidine is treated with a nitrite (B80452) source (like sodium nitrite) in the presence of a strong acid to form a diazonium salt intermediate. acs.orgresearchgate.net

Hydrolysis: The diazonium salt is then hydrolyzed, typically by heating the aqueous solution, which releases nitrogen gas and forms the corresponding cresol. acs.orgallfordrugs.com

A major safety concern with this method is the accumulation of the highly energetic and potentially explosive diazonium salt. acs.orgallfordrugs.com To mitigate this risk, modern approaches have focused on developing continuous-flow processes. These systems generate and consume the diazonium intermediate in situ, preventing its accumulation and enabling safer production with high yields (up to 91% for p-cresol) and productivity. acs.orgresearchgate.netscribd.com Research has also explored optimizing reaction conditions, such as the use of copper salts during hydrolysis, to improve yields for isomers like m-cresol. researchgate.net

Novel Synthetic Approaches for 3-Methylphenol and 4-Methylphenol

Beyond the established industrial methods, research continues to explore more direct, efficient, and environmentally benign routes to specific methylphenol isomers.

One promising approach is the one-step hydroxylation of toluene . A patented method describes the reaction of toluene with a hydroxylamine (B1172632) salt in an acidic medium containing a molybdenum-based catalyst (e.g., sodium molybdate (B1676688) or ammonium (B1175870) molybdate). google.com This process operates under mild conditions (50–95 °C) and can achieve high toluene conversion and selectivity for methylphenols. google.com

Another area of innovation involves the use of modern catalytic cross-coupling reactions. For instance, a method has been developed for producing 4-isopropyl-3-methylphenol (B166981) by reacting a 4-halogenated-3-methylphenol (like 4-bromo-3-methylphenol) with an isopropyl metal compound in the presence of a catalyst. google.com While this produces a derivative, the underlying cross-coupling strategy represents a powerful tool for selectively functionalizing the phenol ring, which could be adapted for other alkyl groups.

Novel routes starting from m-cresol have been developed to synthesize derivatives like thymol. One such method involves a Pechmann reaction with m-cresol to form a dimethylcoumarin, which is then converted through several steps, including hydrogenation, to the final product. tandfonline.com These multi-step syntheses highlight advanced organic transformations that can be used to build complex molecules from simple methylphenol precursors.

Furthermore, synthetic sequences have been designed for creating complex derivatives, such as 2,6-bis(diphenylphosphino)-4-methylphenol, which involves protecting the phenol group, performing a lithiation-substitution reaction, and then deprotecting. tandfonline.com These advanced methods are crucial for developing novel ligands, probes, and other functional molecules based on the 4-methylphenol scaffold. bohrium.comoup.com

One-Step Hydroxylation of Toluene

The direct hydroxylation of toluene to produce methylphenols represents a more atom-economical and potentially cost-effective alternative to traditional multi-step processes. Research has focused on various catalytic systems to achieve this transformation efficiently and selectively.

One approach involves the use of a catalyst and a hydroxylamine salt in an acidic medium. eurochemengineering.com In this method, the reaction is carried out at temperatures between 50 and 95°C under pressures ranging from atmospheric to 0.6 MPa. eurochemengineering.com This process has demonstrated a toluene conversion rate of up to 72.92% with a methylphenol selectivity of 79.38%. eurochemengineering.com The catalyst can be sodium molybdate, ammonium molybdate, or a supported catalyst with molybdenum oxide as the active component. eurochemengineering.com

Another one-step method is the catalytic oxidation of toluene using hydrogen peroxide (H₂O₂) as the oxidant. acs.org This reaction can be performed using an iron salt on an activated carbon support as the catalyst in an acetonitrile (B52724) medium. acs.org Operating at a temperature range of 0–75°C, this process can achieve a toluene conversion of over 28% and a total cresol yield of more than 22%, with a selectivity for cresol formation exceeding 80%. acs.org

Heterogeneous catalysts, such as iron-containing metal-organic frameworks (Fe-BTC), have also been investigated for the liquid-phase hydroxylation of toluene with 30% hydrogen peroxide. sci-hub.se In an acetonitrile medium at 65°C, this system primarily yields o-cresol and p-cresol. sci-hub.se The reaction shows progressive conversion over time, reaching 12.8% after 120 minutes with high selectivity towards the cresol products. sci-hub.se

A novel approach utilizing radio frequency in-liquid plasma has been explored for the direct conversion of a toluene-water mixture into phenol and cresols. google.com This method leverages the generation of hydroxyl radicals from water under plasma conditions to facilitate the hydroxylation of toluene. google.com

| Method | Catalyst/Reagents | Reaction Conditions | Toluene Conversion | Methylphenol Selectivity/Yield |

| Hydroxylation with Hydroxylamine Salt | Molybdenum-based catalyst, hydroxylamine salt, acidic medium | 50-95°C, atmospheric to 0.6 MPa pressure | Up to 72.92% | Up to 79.38% selectivity |

| Catalytic Oxidation with H₂O₂ | Iron salt on activated carbon, H₂O₂, acetonitrile | 0-75°C | >28% | >22% total yield, >80% selectivity |

| Fe-BTC Catalyzed Hydroxylation | Fe-BTC, 30% H₂O₂, acetonitrile | 65°C | 12.8% (after 120 min) | High selectivity for o- and p-cresol |

| RF In-Liquid Plasma | Toluene-water mixture | 120 W RF plasma | - | - |

Catalytic Synthesis with Metal Oxides

Metal oxides are widely employed as catalysts in the synthesis of methylphenols, particularly through the alkylation of phenol with methanol. These catalysts offer a route to selectively produce different cresol and xylenol isomers depending on the catalyst composition and reaction conditions.

The gas-phase alkylation of phenol with methanol over metal oxide catalysts is a common industrial method. eurochemengineering.com This process is typically carried out at elevated temperatures, around 400°C. eurochemengineering.com The product distribution can be complex, often requiring further separation and purification. eurochemengineering.com Various metal oxides, including iron oxides, have been shown to be effective for the C-methylation of phenol with methanol to produce o-cresol and 2,6-xylenol. The catalytic activity and selectivity are influenced by factors such as the catalyst support and the presence of promoters. For instance, a series of (α-Fe₂O₃)₁-x(V₂O₅)x catalysts have been developed for this purpose.

The catalytic performance of different metal oxides and other catalysts in the vapor-phase alkylation of phenol with methanol has been systematically studied. The results indicate that the selectivity towards different methylated products, such as anisole (B1667542), cresols, and xylenols, is highly dependent on the catalyst type and the reaction temperature. acs.org

| Catalyst | Temperature (°C) | Phenol Conversion (%) | Product Selectivity (%) |

| MgO | 480 | 31.3 | Anisole: 0.4, o-cresol: 24.3 |

| NaX | 320 | 81.0 | Anisole: 76.1, o-cresol: 2.8, 2,6-xylenol: 1.0 |

| NaX | 380 | 91.1 | Anisole: 28.2, o-cresol: 10.4, 2,6-xylenol: 9.1 |

| NaY-I | 320 | 16.7 | Anisole: 83.3, o-cresol: 0.7 |

Production of Specific Methylphenol Derivatives (e.g., 2,6-Di-tert-butyl-4-methylphenol from 4-methylphenol)

The synthesis of specific, highly substituted methylphenol derivatives is crucial for applications such as antioxidants. A prominent example is the production of 2,6-di-tert-butyl-4-methylphenol, commonly known as butylated hydroxytoluene (BHT), from 4-methylphenol (p-cresol).

The industrial synthesis of BHT is typically achieved through the alkylation of p-cresol with isobutylene (B52900). wikipedia.orgresearchgate.net This reaction is catalyzed by an acid, such as sulfuric acid. wikipedia.org The process involves the electrophilic addition of a tert-butyl cation, formed from isobutylene in the presence of the acid catalyst, to the p-cresol ring. rsc.org This occurs in a stepwise manner, first forming 2-tert-butyl-4-methylphenol (B42202) and then the final product, 2,6-di-tert-butyl-4-methylphenol. rsc.org

Solid acid catalysts, such as sulfated zirconia and cation exchange resins like Amberlyst-15, have been studied to improve the process by offering easier separation and potentially higher selectivity. acs.org The use of a 10% CuSO₄/SBA-15 catalyst has demonstrated a BHT yield of 85.5% in the alkylation of p-cresol with isobutylene. rsc.org This catalyst shows good reusability, maintaining a yield of over 70% after four cycles. rsc.org

The reaction kinetics and the influence of various parameters, including temperature, catalyst loading, and partial pressure of isobutylene, have been extensively investigated to optimize the production of BHT. acs.org

| Catalyst | Reactants | Key Findings |

| Sulfuric Acid | p-Cresol, Isobutylene | Standard industrial method for BHT synthesis. wikipedia.org |

| Sulfated Zirconia | p-Cresol, Isobutylene | Solid acid catalyst studied for BHT production. acs.org |

| Amberlyst-15 | p-Cresol, Isobutylene | Cation exchange resin used as a catalyst. acs.org |

| 10% CuSO₄/SBA-15 | p-Cresol, Isobutylene | Achieved 85.5% yield of BHT; reusable. rsc.org |

Green Chemistry Principles and Strategies in Methylphenol Synthesis

The application of green chemistry principles to the synthesis of methylphenols aims to reduce the environmental impact of these processes. Key strategies include the use of environmentally benign reagents, solvent-free reaction conditions, and the development of reusable and non-toxic catalysts.

One of the primary goals of green chemistry is to replace hazardous reagents. researchgate.net In methylphenol synthesis, the use of dimethyl carbonate (DMC) as a methylating agent is a greener alternative to toxic reagents like methyl iodide or dimethyl sulfate (B86663). google.comresearchgate.net DMC is environmentally friendly, and processes utilizing it can achieve high conversions (97-100%) without the need for high-pressure reactors. google.com Similarly, hydrogen peroxide (H₂O₂) is an attractive "green" oxidant for hydroxylation reactions as its only byproduct is water. sci-hub.se

Solvent-free reactions represent another important green chemistry approach. nih.gov The synthesis of novel N-heteroaryl-arylmethyl phenols has been achieved in a one-pot, three-component reaction at 80°C without any solvent. nih.gov This not only simplifies the work-up procedure but also aligns with the principles of green chemistry. nih.gov

The development of sustainable catalysts is also a key area of research. Biocatalysts, such as immobilized enzymes, are being explored for the environmentally friendly synthesis of intermediates for products like vitamin E from trimethylphenol. sci-hub.se These enzymatic processes can operate under mild conditions and reduce the formation of toxic byproducts. sci-hub.se Furthermore, the use of solid acid catalysts, such as zeolites and supported metal salts, in alkylation reactions avoids the corrosion and waste disposal issues associated with traditional homogeneous acid catalysts like sulfuric acid. rsc.orgresearchgate.net For instance, the use of a Y-type zeolite catalyst in the synthesis of p-methyl anisole from p-methylphenol and DMC in a water-based system is an example of an environmentally friendly process. google.com

The principles of green chemistry are increasingly being integrated into the cresol market, with a growing trend towards producing these chemicals from renewable resources and through more sustainable manufacturing processes. precedenceresearch.com

Advanced Chromatographic Separations of Cresol Isomers

The separation of cresol isomers has evolved from non-specific colorimetric methods to highly selective chromatographic techniques. osha.gov Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) have proven to be effective in resolving these closely related compounds. osha.gov

Gas Chromatography (GC) Methodologies

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds like methylphenols. The choice of detector and column is critical for achieving the desired resolution of the isomers.

Capillary GC with Flame Ionization Detection (FID) for Isomer Resolution

Capillary Gas Chromatography with a Flame Ionization Detector (GC-FID) is a widely used and robust method for the analysis of cresol isomers. pjps.pk While HPLC with UV detection can also be employed, GC-FID often provides superior resolution of the cresol isomers. osha.gov The FID is sensitive to organic compounds and provides a response that is proportional to the mass of carbon, allowing for accurate quantification.

One study describes an alternative method for the simultaneous analysis of phenol and its cresol isomers using GC-FID after collection on an XAD-7 sorbent and desorption with methanol. nih.gov This method demonstrated enhanced peak resolution and lower detection limits compared to previous techniques. nih.gov Another approach utilized headspace solid-phase microextraction (HS-SPME) coupled with GC-FID for the analysis of cresol isomers in aqueous solutions, establishing optimal conditions for extraction and desorption to achieve low detection limits. lmaleidykla.lt For instance, with a PDMS-DVB fiber, the detection limits for o-cresol, m-cresol, and p-cresol were found to be 0.68, 0.96, and 1.31 µg/L, respectively. lmaleidykla.lt

A key aspect of GC-FID analysis is the calibration curve, which is prepared by plotting the area response against the concentration of the analytes. osha.gov This allows for the determination of the concentration of each isomer in a sample by using a least-squares fit equation. osha.gov

GC-Mass Spectrometry (GC-MS) for Molecular and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. This technique is invaluable for the analysis of cresol isomers as it provides information on their molecular weight and characteristic fragmentation patterns, aiding in their definitive identification. pjps.pk

The analysis of underivatized cresols by GC-MS can be challenging due to the adsorption of the hydroxyl group onto the chromatographic system, which can lead to poor peak shape and low sensitivity. ufmg.br Derivatization, such as silylation, is often employed to improve the chromatographic behavior and enhance the differences in the mass spectra of the isomers. ufmg.brnih.gov For example, after silylation with N-methyl-N-(trimethylsilyl)trifluoroacetamide, the derivatives of the three cresol isomers could be completely separated on an HP-5MS capillary column. nih.gov

The fragmentation patterns of the derivatized isomers in the mass spectrometer are crucial for their differentiation. For instance, the trimethylsilyl (B98337) derivative of o-cresol exhibits a characteristic base peak at m/z 91, which is not as prominent in the spectra of the m- and p-isomers, allowing for its easy identification. nih.gov Theoretical calculations using density functional theory (DFT) have been used to understand the fragmentation pathways and explain the observed differences in the mass spectra. nih.gov

| Parameter | Value |

| GC System | Agilent 7820A with FID |

| Column | DB-5 or HP-5 capillary column |

| Oven Temperature Program | 60°C to 300°C |

| Injector Temperature | 250°C to 300°C |

| Detector Temperature | 270°C to 320°C |

| Derivatization Reagent | Trimethylsilane |

| This table presents typical GC-FID conditions for the analysis of derivatized m-cresol. google.com |

Optimization of GC Columns for Cresol Isomer Separation (e.g., Elite Wax, HP-5ms)

The choice of the GC column's stationary phase is paramount for the successful separation of cresol isomers. restek.com The principle of "like dissolves like" applies, where a stationary phase with a polarity similar to the analytes will result in stronger interactions and better separation. restek.comgcms.cz

For the separation of cresol isomers, polar stationary phases are often preferred. For instance, an Elite Wax column, which is a polyethylene (B3416737) glycol (PEG) phase, has been successfully used to separate o-, m-, and p-cresols. lmaleidykla.lt A study using an Elite Wax fused silica (B1680970) capillary column (30 m × 0.25 mm × 0.25 µm film thickness) with a specific temperature program demonstrated effective separation. lmaleidykla.lt Another highly effective stationary phase is the Stabilwax-DA, which has been shown to provide baseline separation of phenol and all three cresol isomers, with enhanced peak resolution and shape. nih.gov

Nonpolar columns, such as those with a 5% phenyl-95% methylpolysiloxane stationary phase (e.g., HP-5ms, DB-5), are also widely used, particularly in GC-MS applications. nih.govgoogle.com While these columns may not always provide baseline separation of the underivatized m- and p-cresol isomers, which often co-elute, they are effective for separating o-cresol from the other two. chromforum.org Derivatization can significantly improve the separation of m- and p-cresol on these columns. nih.gov The optimization of the oven temperature ramp is also a critical factor in achieving better separation. chromforum.org

| Column Type | Stationary Phase | Separation Characteristics |

| Elite Wax | Polyethylene Glycol (PEG) | Good separation of o-, m-, and p-cresols. lmaleidykla.lt |

| Stabilwax-DA | Polyethylene Glycol (PEG) | Baseline separation of phenol and all cresol isomers. nih.gov |

| HP-5ms/DB-5 | 5% Phenyl-95% Methylpolysiloxane | Good for separating o-cresol; m- and p-cresol may co-elute without derivatization. nih.govchromforum.org |

| This table summarizes the characteristics of different GC columns used for cresol isomer separation. |

High-Performance Liquid Chromatography (HPLC) Developments

High-Performance Liquid Chromatography (HPLC) offers a viable alternative to GC for the analysis of methylphenol isomers, particularly when dealing with less volatile or thermally labile compounds.

Reverse Phase HPLC with Ultraviolet (UV) Detection

Reverse-phase HPLC with ultraviolet (UV) detection is a common and effective method for the analysis of cresol isomers. osha.gov In this technique, a nonpolar stationary phase (like C18) is used with a polar mobile phase.

A validated reverse-phase HPLC method for the quantification of m-cresol in a pharmaceutical formulation utilized a Jupiter C18 column with a mobile phase of 0.1% trifluoroacetic acid in 60% methanol. nih.gov The detection was performed using a UV detector, and the method was found to be linear over a concentration range of 75–120 μg/mL. nih.gov The retention time for m-cresol was approximately 5.2 minutes. nih.gov

Another study developed a simple and economical isocratic reverse-phase HPLC method for the separation of cresol isomers, using methanol as a greener alternative to acetonitrile. chemijournal.com While UV spectrophotometry can be used, overlapping absorption spectra of the isomers can make quantification in a mixture challenging without proper chromatographic separation. pjps.pkchemijournal.com For instance, the maximum absorption peaks for o-, m-, and p-cresol are at 280 nm, 272 nm, and 278 nm, respectively, showing significant overlap. chemijournal.com

| Parameter | Value |

| LC System | Quaternary pump, UV detector |

| Column | Jupiter C18 (4.6 mm ID × 250 mm L, 5 μm) |

| Mobile Phase | 0.1% TFA in 60% Methanol (Isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV |

| This table outlines the chromatographic conditions for a validated RP-HPLC-UV method for m-cresol quantification. nih.gov |

Sophisticated Analytical Techniques for the Characterization and Quantification of Methylphenol Isomers

The accurate identification and quantification of methylphenol (cresol) isomers, 3-methylphenol and 4-methylphenol, are crucial in various scientific and industrial fields. Due to their similar chemical structures, their separation and analysis necessitate the use of sophisticated analytical techniques. This article delves into the specifics of High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and various spectroscopic methods employed for this purpose.

Environmental Dynamics and Biodegradation Mechanisms of Methylphenol Isomers

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves non-biological processes that transform chemical compounds in the environment. For methylphenols, these pathways are most significant in the atmosphere and, to a lesser extent, in aquatic systems.

In the atmosphere, 3-methylphenol and 4-methylphenol are primarily degraded through gas-phase reactions with photochemically generated radicals, most notably the hydroxyl radical (•OH) during the daytime and the nitrate (B79036) radical (NO₃•) at night.

The reaction with hydroxyl radicals is a significant pathway for the removal of cresols from the atmosphere. The rate constant for the vapor-phase reaction of 4-methylphenol with •OH radicals has been measured as 4.96 x 10⁻¹¹ cm³/molecule-sec at 21°C. nih.gov This corresponds to a short atmospheric half-life of approximately 7 hours, assuming an average atmospheric •OH concentration. nih.gov The degradation can proceed via two main mechanisms: •OH radical addition to the aromatic ring or H-atom abstraction from the phenolic -OH group or the methyl -CH₃ group. researchgate.net H-atom abstraction from the hydroxyl group leads to the formation of methylphenoxyl radicals.

| Radical Species | Primary Reaction Time | General Mechanism | Key Intermediates/Products |

|---|---|---|---|

| Hydroxyl Radical (•OH) | Daytime | Radical Addition / H-atom Abstraction | Methylphenoxyl Radicals, Hydroxylated Derivatives |

| Nitrate Radical (NO₃•) | Nighttime | Ring Addition followed by H-atom Abstraction | Methylphenoxyl Radicals, Nitrocresol Isomers |

Direct photolysis, the degradation of a molecule by the absorption of light, is another abiotic pathway for methylphenols. Studies on the near-UV photodissociation of jet-cooled 3-methylphenol and 4-methylphenol have shown that O-H bond fission is a key reaction. cdc.gov This process occurs when the molecule absorbs UV radiation, exciting it to a repulsive electronic state that leads to the breaking of the hydroxyl bond and the loss of a hydrogen atom. cdc.gov

Hydrolysis is a chemical reaction in which a water molecule breaks down another molecule. In the context of environmental fate, it can be a significant degradation pathway for compounds with hydrolyzable functional groups, such as esters, amides, or certain halides. However, for 3-methylphenol and 4-methylphenol, hydrolysis is not considered an important environmental fate process. cdc.gov Phenols, in general, are resistant to hydrolysis because the carbon-oxygen bond connecting the hydroxyl group to the aromatic ring is very stable and lacks a functional group that is susceptible to cleavage by water under typical environmental pH conditions. cdc.gov Therefore, their persistence in aquatic environments is determined by other processes like biodegradation and photolysis rather than hydrolysis.

Microbial Biotransformation and Biodegradation of Methylphenol Isomers

The primary mechanism for the removal of methylphenols from soil and water is microbial biodegradation. cdc.gov A diverse range of bacteria can utilize these compounds as a source of carbon and energy under both aerobic and anaerobic conditions.

Bacteria have evolved sophisticated enzymatic pathways to break down the stable aromatic ring of cresol (B1669610) isomers. The specific mechanisms employed often depend on the availability of oxygen and the specific bacterial species involved.

Denitrifying bacteria are facultative anaerobes that can use nitrate (NO₃⁻) as a terminal electron acceptor for respiration in the absence of oxygen. Several denitrifying species, including those from the genera Paracoccus and Pseudomonas, are capable of degrading methylphenols.

Aerobic Degradation: In the presence of oxygen, Pseudomonas species typically initiate the degradation of cresols by hydroxylating the aromatic ring using mono- or dioxygenase enzymes. For example, a Pseudomonas sp. isolated from creosote-contaminated soil was shown to degrade 4-methylphenol (p-cresol) via conversion to protocatechuate. nih.gov This involves initial oxidation of the methyl group to form p-hydroxybenzaldehyde and then p-hydroxybenzoate, followed by hydroxylation of the ring. The resulting dihydroxylated intermediate is then susceptible to ring cleavage, typically through ortho- or meta-cleavage pathways, which breaks open the aromatic ring and allows the products to enter central metabolic pathways. nih.gov

Anaerobic Degradation: Under anoxic, denitrifying conditions, the degradation strategy is different. The initial attack on the cresol molecule does not involve ring hydroxylation with molecular oxygen. Instead, denitrifying bacteria like Paracoccus sp. and Pseudomonas sp. activate the methyl group. who.int Studies have shown that a denitrifying Pseudomonas-like strain can oxidize 3-methylphenol and 4-methylphenol, while a Paracoccus sp. can metabolize 4-methylphenol. who.int

The well-studied anaerobic pathway for 4-methylphenol in these bacteria involves the oxidation of the methyl group to a carboxyl group, with water providing the oxygen atoms. nih.gov This proceeds through a series of intermediates: 4-hydroxybenzyl alcohol, then 4-hydroxybenzaldehyde, and finally 4-hydroxybenzoate (B8730719). cdc.govwho.int The 4-hydroxybenzoate is then activated to its coenzyme A (CoA) thioester, 4-hydroxybenzoyl-CoA, which is subsequently dehydroxylated to form benzoyl-CoA. who.int Benzoyl-CoA is a central intermediate in the anaerobic degradation of many aromatic compounds and is further metabolized. who.int This methyl-oxidation pathway is a key distinction from the fumarate (B1241708) addition mechanism used by some other anaerobic bacteria, such as sulfate-reducers. nih.gov

| Condition | Bacterial Example | Initial Attack Site | Key Mechanism | Central Intermediate |

|---|---|---|---|---|

| Aerobic | Pseudomonas sp. | Aromatic Ring | Ring Hydroxylation (Dioxygenases) | Protocatechuate (leading to ring cleavage) |

| Anaerobic (Denitrifying) | Paracoccus sp., Pseudomonas sp. | Methyl Group | Methyl Group Oxidation | Benzoyl-CoA |

Bacterial Degradation Mechanisms of Cresols

Complete Mineralization Pathways (e.g., to CO2 and N2)

The biodegradation of methylphenol isomers can culminate in their complete mineralization, a process that converts the organic compounds into simple inorganic molecules such as carbon dioxide (CO2) and dinitrogen gas (N2). This transformation is accomplished by various microorganisms under different terminal electron-accepting conditions.

Under anaerobic conditions, denitrifying bacteria have been shown to completely oxidize cresol isomers. For instance, a newly isolated denitrifying strain, possibly a Paracoccus species, can utilize o-cresol (B1677501) or p-cresol (B1678582) as its sole organic substrate, oxidizing it entirely to CO2 while reducing nitrate to N2. nih.gov Similarly, a Pseudomonas-like denitrifying strain can achieve the complete oxidation of m- or p-cresol to CO2. nih.gov

Sulfate-reducing bacteria also play a crucial role in the complete mineralization of these compounds. The anaerobic bacterium Desulfobacterium cetonicum has been documented to oxidize p-cresol completely to CO2, using sulfate (B86663) as the terminal electron acceptor. nih.govnih.govresearchgate.netasm.org This process is a vital part of the carbon and sulfur cycles in anoxic environments. The ultimate conversion to CO2 signifies the total breakdown of the aromatic ring and the removal of the organic carbon from the environment. asm.org

Enzymatic Pathways in p-Cresol Metabolism

The microbial breakdown of p-cresol (4-methylphenol) proceeds through several distinct enzymatic pathways, which vary depending on the bacterial species and the prevailing environmental conditions (e.g., aerobic vs. anaerobic). These pathways ultimately funnel the degradation products into central metabolic routes. Two primary strategies for the initial activation of the p-cresol molecule have been identified: oxidation of the methyl group and the addition of the methyl group to fumarate. asm.org

A common initial step in both aerobic and anaerobic p-cresol degradation is the hydroxylation of the methyl group, a reaction catalyzed by the enzyme p-cresol methylhydroxylase (PCMH). asm.orgresearchgate.netnih.gov This flavocytochrome c enzyme is found in a variety of bacteria, including Pseudomonas species. asm.orgnih.gov PCMH catalyzes the oxidation of p-cresol to p-hydroxybenzyl alcohol, utilizing an oxygen atom derived from a water molecule, not from molecular oxygen. asm.orgnih.govresearchgate.net

This initial product, p-hydroxybenzyl alcohol, can be further oxidized by the same enzyme to yield p-hydroxybenzaldehyde. researchgate.netnih.govresearchgate.net This sequence of reactions is a critical gateway for preparing the aromatic ring for subsequent breakdown. asm.org The enzymatic activity of PCMH has been observed under both oxic and anoxic conditions, highlighting its versatility. researchgate.net

Table 1: Function of p-Cresol Methylhydroxylase (PCMH)

| Substrate | Enzyme | Product(s) | Bacterial Example |

| p-Cresol | p-Cresol Methylhydroxylase (PCMH) | p-Hydroxybenzyl alcohol | Pseudomonas putida asm.org |

| p-Hydroxybenzyl alcohol | p-Cresol Methylhydroxylase (PCMH) | p-Hydroxybenzaldehyde | Pseudomonas putida nih.govresearchgate.net |

In the anaerobic metabolism of other methylphenol isomers, such as o-cresol, carboxylation is a key initial activation step. nih.govnih.govasm.org An anaerobic methanogenic consortium has been shown to carboxylate o-cresol at the para-position relative to the existing hydroxyl group. nih.govasm.orgnih.gov This reaction produces the transient intermediate 4-hydroxy-3-methylbenzoic acid. nih.govasm.org

Similarly, studies with a denitrifying Paracoccus-like strain that metabolizes o-cresol have demonstrated an enzyme activity that catalyzes an isotope exchange between ¹⁴CO₂ and the carboxyl group of 4-hydroxy-3-methylbenzoate, which is indicative of a partial reaction catalyzed by an o-cresol carboxylase. nih.gov This carboxylation step is essential for preparing the molecule for subsequent dehydroxylation and entry into a central metabolic pathway. nih.govasm.org

A wide array of anaerobic degradation pathways for aromatic compounds, including p-cresol and o-cresol, converge on the formation of benzoyl-CoA or a substituted derivative. oup.comnih.govresearchgate.net This molecule serves as a key, central intermediate that undergoes dearomatization, a critical step in the ultimate breakdown of the benzene (B151609) ring. oup.comnih.gov

In many denitrifying and sulfate-reducing bacteria, the degradation pathway for p-cresol proceeds through the following steps:

Oxidation of the methyl group to form 4-hydroxybenzoate. nih.govresearchgate.net

Activation of 4-hydroxybenzoate to its coenzyme A thioester, 4-hydroxybenzoyl-CoA, by a CoA ligase. nih.govresearchgate.netoup.com

Reductive dehydroxylation of 4-hydroxybenzoyl-CoA to yield benzoyl-CoA. nih.govresearchgate.netoup.com

This conversion to benzoyl-CoA unites the metabolism of numerous aromatic substrates into a common downstream pathway, making it a crucial hub in anaerobic biochemistry. nih.govresearchgate.net

The final step in the conversion of p-cresol-derived intermediates to the central metabolite benzoyl-CoA is catalyzed by the enzyme p-hydroxybenzoyl-CoA reductase (dehydroxylating). asm.orgnih.gov This enzyme is essential for the anaerobic degradation of phenolic compounds that are metabolized via 4-hydroxybenzoyl-CoA. nih.gov It has been identified and characterized in denitrifying bacteria such as Pseudomonas species and the phototrophic bacterium Rhodopseudomonas palustris. nih.govnih.gov

The enzyme catalyzes the reductive removal of the hydroxyl group from the aromatic ring of 4-hydroxybenzoyl-CoA to form benzoyl-CoA. nih.govnih.gov This dehydroxylation is a challenging chemical reaction that is characteristic of anaerobic metabolism. The reductase is typically an oxygen-sensitive iron-sulfur protein. nih.gov Its activity is induced only under anoxic conditions in the presence of aromatic substrates like p-cresol or 4-hydroxybenzoate. nih.gov

An alternative strategy for the initial activation of p-cresol, distinct from methyl group hydroxylation, is employed by the strictly anaerobic sulfate-reducing bacterium Desulfobacterium cetonicum. asm.orgnih.gov In this organism, the degradation of p-cresol is initiated by the addition of the methyl group to fumarate. nih.govnih.govasm.orgasm.org

This reaction, catalyzed by a specific enzyme system, yields 4-hydroxybenzylsuccinate. nih.govnih.govresearchgate.net This activation mechanism is analogous to the anaerobic degradation pathways for other methylated aromatic compounds like toluene (B28343) and m-cresol (B1676322). nih.govasm.org Following its formation, 4-hydroxybenzylsuccinate is believed to undergo a series of reactions similar to β-oxidation to form 4-hydroxybenzoyl-CoA. nih.govasm.orgasm.org This intermediate is then reductively dehydroxylated to benzoyl-CoA, merging with the central degradation pathway described previously. nih.govasm.org This fumarate addition pathway represents a key anaerobic mechanism for activating the otherwise stable methyl group of p-cresol. asm.org

Table 2: Comparison of Initial p-Cresol Activation Pathways

| Pathway | Key Enzyme/Reaction | Initial Product | Organism Example |

| Methyl Group Hydroxylation | p-Cresol Methylhydroxylase (PCMH) | p-Hydroxybenzyl alcohol | Denitrifying bacteria, Geobacter metallireducens asm.orgnih.gov |

| Fumarate Addition | Addition of methyl group to fumarate | 4-Hydroxybenzylsuccinate | Desulfobacterium cetonicum nih.govnih.govasm.orgnih.gov |

Ring Fission Mechanisms: Meta-Cleavage vs. Ortho-Cleavage Pathways

The aerobic bacterial degradation of methylphenols proceeds after the initial hydroxylation of the aromatic ring to form a catechol derivative, specifically methylcatechol. The subsequent breakdown of this dihydroxylated intermediate is a critical step and primarily occurs through two distinct ring fission pathways: ortho-cleavage and meta-cleavage. frontiersin.orgnih.govtandfonline.com

The ortho-cleavage pathway , also known as intradiol fission, involves the enzymatic cleavage of the bond between the two hydroxyl groups of the catechol ring. This reaction is catalyzed by the enzyme catechol 1,2-dioxygenase (C12O) , leading to the formation of cis,cis-muconic acid. frontiersin.orgresearchgate.net This product is then further metabolized through the β-ketoadipate pathway into intermediates of the Krebs cycle, such as succinyl-CoA and acetyl-CoA. frontiersin.orgresearchgate.net

Conversely, the meta-cleavage pathway , or extradiol fission, cleaves the aromatic ring at a bond adjacent to the two hydroxyl groups. frontiersin.org This process is mediated by the enzyme catechol 2,3-dioxygenase (C23O) , which converts the catechol intermediate into 2-hydroxymuconic semialdehyde. nih.govresearchgate.net Subsequent enzymatic reactions process this intermediate into products like pyruvate (B1213749) and acetaldehyde, which can also enter central metabolic pathways. nih.gov

For the degradation of alkylphenols like 3- and 4-methylphenol, the meta-cleavage pathway is often considered essential for successful metabolism. nih.govplos.org While some bacteria may possess both pathways, the substrate specificity of the ring-cleavage enzymes is crucial. For instance, in Pseudomonas fluorescens PU1, analysis of intercellular enzyme activity during phenol (B47542) degradation showed significantly greater meta-activity than ortho-activity, indicating the meta pathway was dominant. nih.gov Similarly, studies on bacterial consortia have shown the simultaneous expression of genes for both pathways, allowing for efficient degradation under various conditions. frontiersin.org

| Feature | Ortho-Cleavage Pathway | Meta-Cleavage Pathway |

|---|---|---|

| Also Known As | Intradiol Fission | Extradiol Fission |

| Key Enzyme | Catechol 1,2-dioxygenase (C12O) | Catechol 2,3-dioxygenase (C23O) |

| Cleavage Site | Between the two hydroxyl groups | Adjacent to the two hydroxyl groups |

| Initial Product | cis,cis-Muconic acid | 2-Hydroxymuconic semialdehyde |

| Subsequent Pathway | β-Ketoadipate pathway | Metabolized to pyruvate and acetaldehyde |

| Relevance to Methylphenols | Less common for complete degradation | Often essential for efficient degradation |

Regulatory Circuits in Bacterial Degradation (e.g., DmpR-mediated)

The bacterial degradation of methylphenols is a tightly controlled process, governed by sophisticated regulatory circuits that ensure the catabolic enzymes are synthesized only when needed. nih.govfrontiersin.org A primary example of such a system is the DmpR-mediated regulation of the dmp operon in Pseudomonas sp. strain CF600, a bacterium that can utilize methylphenols as a carbon source. nih.govnih.gov

The dmp operon contains 15 genes that encode the enzymes required to convert methylphenols into central metabolites like pyruvate and acetyl-CoA. nih.gov The expression of this operon is under the direct control of the DmpR protein, which functions as a transcriptional activator. nih.govnih.gov DmpR belongs to the NtrC family of regulators and acts as a molecular sensor for aromatic compounds. researchgate.net

In the absence of an effector molecule (such as 3-methylphenol or 4-methylphenol), DmpR is inactive, and the dmp operon is not transcribed. nih.govresearchgate.net When methylphenols or other suitable phenolic compounds are present in the environment, they bind directly to a sensory domain on the DmpR protein. nih.govresearchgate.net This binding event induces a conformational change in DmpR, activating it. The activated DmpR then interacts with the promoter of the dmp operon, stimulating its transcription by RNA polymerase and leading to the synthesis of the degradative enzymes. nih.govnih.gov

The specificity of the DmpR protein determines the range of phenolic compounds that can be degraded. While the wild-type DmpR in Pseudomonas sp. CF600 can be activated by a variety of phenols, its response to certain isomers, like 4-methylphenol, can be limited. nih.gov However, mutations in the sensory domain of DmpR can alter its specificity and enhance its ability to respond to different methylphenol isomers. nih.govnih.gov This adaptability highlights the evolutionary success of DmpR-like regulators in controlling aromatic catabolic pathways, allowing bacteria to rapidly evolve and exploit new pollutant sources. nih.govresearchgate.net

Biodegradation in Mixed Substrate Systems (e.g., Chloro- and Methylphenols)

In contaminated environments, methylphenols rarely exist in isolation. They are often part of complex mixtures containing other pollutants, such as chlorophenols. The biodegradation of these mixtures is more complex than the degradation of single compounds due to interactions between the different substrates. nih.govdcu.ie

When a microbial consortium is exposed to a mixture of methylphenols and chlorophenols, the degradation of one compound can be influenced by the presence of another. nih.gov For example, the degradation rate of 2,4-dichlorophenol (B122985) (2,4-DCP) has been shown to increase in the presence of monochlorophenols (MCPs). nih.gov This enhancement can be attributed to the fact that enzymes induced for the degradation of one compound may also be effective against another with a similar molecular structure. Both MCPs and 2,4-DCP degradation can proceed via a chlorocatechol pathway, allowing for co-metabolism. nih.gov

However, the interactions are not always synergistic. The presence of an additional, more easily metabolized carbon source can sometimes inhibit the removal of the target phenolic pollutant. dcu.ie Furthermore, the degradation of certain compounds can lead to the transient accumulation of intermediates that may be toxic or inhibitory to the microbial community. For instance, during the degradation of 3,4-dimethylphenol, the temporary buildup of 4-hydroxy-2-methylbenzaldehyde (B179408) has been observed to repress the consumption of phenol from the substrate mixture. nih.gov

The successful bioremediation of sites contaminated with mixed pollutants often relies on microbial consortia where different strains possess distinct catabolic pathways. A mixed culture with diverse metabolic capabilities can overcome the limitations of a single strain, preventing the accumulation of dead-end products and achieving more complete mineralization of the pollutant mixture. nih.gov

Microalgal Biodegradation Studies (e.g., Scenedesmus obliquus)

In addition to bacteria, microalgae have demonstrated a significant capacity for the biodegradation of phenolic compounds. researchgate.netmdpi.commatec-conferences.org The unicellular green alga Scenedesmus obliquus has been identified as a particularly effective organism for the degradation of 4-methylphenol (p-cresol). plos.orgnih.govscience.gov This microalga can utilize toxic methylphenols as an alternative source of carbon and energy, highlighting its potential for use in phycoremediation technologies. plos.orgnih.govsigmaaldrich.com The biodegradability of different methylphenol isomers by S. obliquus is influenced by the molecular structure, with degradation efficiency increasing as the distance between the hydroxyl and methyl groups increases (2-methylphenol < 3-methylphenol < 4-methylphenol). plos.org

Bioenergetic Strategies in Methylphenol Degradation by Algae

The biodegradation of methylphenols by microalgae like Scenedesmus obliquus is fundamentally a bioenergetic process, where the organism must balance the energy costs of detoxification against the energy gained from metabolizing the compound. plos.orgnih.gov The alga's strategy involves an energy distribution between its own growth and the breakdown of the toxic pollutant, a balance that is often dictated by the concentration of the methylphenol. plos.orgnih.gov

Multi-Step Biodegradation Processes (e.g., Methyl Group Split, Phenol Fission)

The biodegradation of 4-methylphenol by Scenedesmus obliquus is not a single reaction but a multi-step process. plos.orgnih.govsigmaaldrich.com Research based on HPLC analysis indicates a two-step mechanism:

Methyl Group Split : The first and most decisive step is the cleavage of the methyl group from the phenolic ring. plos.orgnih.gov It is proposed that this methyl group is converted to methanol (B129727). nih.govsigmaaldrich.comresearchgate.net This initial reaction is critical because the resulting methanol can be used by the alga as an energy source, which in turn fuels the subsequent degradation steps and contributes to an increase in microalgal biomass. plos.orgnih.gov

Phenol Fission : Following the removal of the methyl group, the second step involves the fission of the intermediately produced phenol ring. plos.orgnih.govsigmaaldrich.com This breaks down the aromatic structure into simpler, non-toxic compounds that can be assimilated by the alga. plos.org

The effectiveness of this entire process is linked to the alga's photosynthetic apparatus. The absence of the light-harvesting complex II (LHCII) in a mutant strain of S. obliquus was shown to significantly reduce the biodegradation of 4-methylphenol to just 9%, demonstrating the importance of cellular energy management in the detoxification process. plos.orgnih.gov

| Step | Process | Description | Significance |

|---|---|---|---|

| 1 | Methyl Group Split | The methyl group (–CH₃) is cleaved from the 4-methylphenol molecule. | This initial step is critical and may produce methanol, which provides energy for subsequent reactions and biomass growth. plos.orgnih.gov |

| 2 | Phenol Fission | The remaining phenol ring, now an intermediate, is broken down. | This step completes the detoxification process by destroying the aromatic structure. plos.orgnih.govsigmaaldrich.com |

Enzymatic Biotransformation Processes

The biotransformation of methylphenols can be catalyzed by specific enzymes that initiate the degradation pathway. Enzymes such as p-cresol methylhydroxylase (PCMH) and 4-ethylphenol (B45693) methylenehydroxylase (4EPMH) are key players in this process. nih.govresearchgate.net These enzymes are flavocytochrome c proteins and act on 4-alkylphenols, including 4-methylphenol (p-cresol). nih.gov

Unlike many hydroxylases that are oxygenases, these enzymes function through a dehydrogenation mechanism. nih.govresearchgate.net The process involves the following steps:

The enzyme catalyzes the dehydrogenation of the alkylphenol substrate.

This reaction forms a highly reactive quinone methide intermediate.

The quinone methide is then hydrated (a water molecule is added).

This hydration step yields the final hydroxylated product, typically an alcohol. nih.govresearchgate.net

For example, 4EPMH from Pseudomonas putida JD1 hydroxylates the methylene (B1212753) group of 4-alkylphenols that is adjacent to the benzene ring, producing a corresponding chiral alcohol as the major product. nih.gov This enzymatic transformation is the first step in the catabolic pathway that allows the bacterium to utilize these compounds. nih.govresearchgate.net In human liver microsomes, a different enzymatic process occurs, where cytochrome P450 enzymes mediate the oxidation of the aromatic ring of 4-methylphenol to form 4-methyl-ortho-hydroquinone, which is then further oxidized to a reactive 4-methyl-ortho-benzoquinone. nih.gov

Peroxidase-Catalyzed Oxidation of Methylphenols

Peroxidases, a class of oxidoreductase enzymes, are instrumental in the oxidation of a wide array of organic compounds, including methylphenols. Enzymes like horseradish peroxidase (HRP) and soybean peroxidase (SBP) catalyze the oxidation of these compounds in the presence of hydrogen peroxide (H₂O₂). scholaris.cawikipedia.org

The catalytic cycle begins with the activation of the peroxidase enzyme by hydrogen peroxide. This activated enzyme then facilitates a one-electron oxidation of the methylphenol molecule, resulting in the formation of a phenoxyl radical. These highly reactive radicals can then undergo spontaneous coupling reactions to form dimers, which can further polymerize. tandfonline.com This polymerization process leads to the formation of larger, insoluble oligomers and polymers composed of phenylene and oxyphenylene units. tandfonline.com These polymers are less soluble in water and can precipitate out of the solution, thus removing the methylphenol contaminants from the aqueous phase. scholaris.ca The enzymatic polymerization of p-cresol using horseradish peroxidase has been shown to proceed via a free-radical step polymerization mechanism. tandfonline.com

Tyrosinase-Mediated Transformations

Tyrosinase is a copper-containing enzyme that exhibits two distinct catalytic activities: the ortho-hydroxylation of monophenols (cresolase activity) and the oxidation of o-diphenols to o-quinones (catecholase activity). nih.govresearchgate.net In the context of 3-methylphenol and 4-methylphenol, the cresolase activity of tyrosinase is of primary importance.

The enzyme catalyzes the insertion of a hydroxyl group onto the aromatic ring of the methylphenol molecule, ortho to the existing hydroxyl group. researchgate.net This transformation converts 3-methylphenol and 4-methylphenol into their corresponding catechol derivatives (e.g., 4-methylcatechol (B155104) from p-cresol). nih.gov These catechols can then be further oxidized by the enzyme's catecholase activity to form highly reactive o-quinones. researchgate.netresearchgate.net These quinones can then undergo non-enzymatic polymerization reactions or react with other nucleophiles in the environment. researchgate.net

Enzyme Kinetics and Process Optimization in Environmental Remediation

The efficiency of enzymatic treatment for methylphenol-contaminated environments is governed by various factors, including enzyme and substrate concentrations, pH, and temperature. The kinetics of these reactions are often described by the Michaelis-Menten model, which relates the initial reaction rate to the substrate concentration. nih.govlibretexts.orgyoutube.com For the horseradish peroxidase-catalyzed oxidation of p-cresol, a second-order rate constant of (5.1 +/- 0.3) x 10⁷ M⁻¹s⁻¹ has been determined at 25°C. nih.gov

Process optimization is critical for the effective use of enzymes in environmental remediation. Studies have been conducted to determine the optimal conditions for the removal of cresol isomers using soybean peroxidase (SBP). scholaris.caresearchgate.net For instance, a removal efficiency of ≥95% for p-cresol was achieved with an SBP concentration of 0.3 U/mL, a pH of 7.0, and a hydrogen peroxide concentration of 1.0 mM. scholaris.ca For m-cresol, the optimal conditions for 95% removal were found to be an SBP concentration of 0.8 U/mL, a pH of 8.0, and a hydrogen peroxide concentration of 1.1 mM. scholaris.ca

The table below summarizes the optimal conditions for the removal of cresol isomers using soybean peroxidase.

| Cresol Isomer | SBP Concentration (U/mL) | pH | Hydrogen Peroxide (mM) | Removal Efficiency (%) |

| o-cresol | 0.7 | 9.0 | 1.2 | 95 |

| m-cresol | 0.8 | 8.0 | 1.1 | 95 |

| p-cresol | 0.3 | 7.0 | 1.0 | ≥95 |

This data is based on studies optimizing the removal of cresol isomers from water using soybean peroxidase. scholaris.ca

Environmental Occurrence and Transport of Methylphenols

Methylphenols are introduced into the environment from both natural and anthropogenic sources. They are by-products of industrial processes such as coal gasification and are present in creosote, a wood preservative. cpcb.nic.inpcbiochemres.com Natural sources include the decomposition of organic matter. cpcb.nic.in

Concentrations in Air, Water, and Soil

3-Methylphenol and 4-methylphenol have been detected in various environmental compartments. Their concentrations can vary widely depending on the proximity to sources of pollution. In general, levels in soil and water are typically low due to their susceptibility to degradation. cpcb.nic.in

The following table presents a range of reported concentrations of methylphenols in air, water, and soil.

| Environmental Compartment | Compound | Concentration Range | Notes |

| Air | 4-Methylphenol | 0.02 - 0.07 ppb | Background levels in Southern California (1987). |

| Groundwater | 3-Methylphenol | up to 1,200,000 ng/L | Detected in groundwater contaminated by landfill leachate in the USA. mdpi.com |

| 4-Methylphenol | up to 40,000,000 ng/L | Detected in groundwater, linked to industrial/domestic effluents. mdpi.com | |

| Phenols (total) | 0.5 - 10,000 µg/L | General range across Canada. ccme.ca | |

| Surface Water | Phenols (total) | Generally < 2 µg/kg | Across Canada. ccme.ca |

| Soil | 4-Methylphenol | Not specified | Detected in soils, but concentrations vary. |

| Phenols (total) | 14 - 27 µg/kg | In rural and urban parkland soils in Ontario, not impacted by point sources. ccme.ca | |

| Phenols (total) | up to 26,900 µg/kg | Detected at contaminated sites. ccme.ca |

Concentrations can be influenced by various factors, including industrial activity, waste disposal, and agricultural runoff. pcbiochemres.commdpi.com

Mobility in Soils and Leaching to Groundwater

The movement of 3-methylphenol and 4-methylphenol through soil and their potential to leach into groundwater is governed by their sorption characteristics. tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.ca The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the mobility of organic compounds in soil. chemsafetypro.comecetoc.org A lower Koc value indicates a higher potential for mobility. chemsafetypro.com

The mobility of methylphenols in soil is influenced by several factors, including the organic carbon content of the soil, pH, and clay content. researchgate.net In soils with higher organic matter, these compounds tend to be more strongly adsorbed, reducing their mobility. Conversely, in soils with low organic content, they are more mobile and have a higher potential to leach into groundwater. tpsgc-pwgsc.gc.catpsgc-pwgsc.gc.ca The potential for 4-methylphenol to reach the water table is recognized, especially in its dissolved phase. tpsgc-pwgsc.gc.ca

The table below provides the log Koc values for 3-methylphenol and 4-methylphenol, along with their corresponding mobility classifications.

| Compound | log Koc | Mobility Class |

| 3-Methylphenol | 2.26 | Medium |

| 4-Methylphenol | 2.26 | Medium |

Mobility classification is based on the McCall scheme, where a log Koc between 2.18 and 2.7 is considered medium mobility. chemsafetypro.com

Computational and Theoretical Studies on Methylphenol Isomers

Molecular Conformation and Energetic Properties

The spatial arrangement of atoms (conformation) and the associated energy are fundamental properties that dictate the behavior of methylphenol isomers. Computational studies have been instrumental in elucidating these characteristics.

Density Functional Theory (DFT) is a widely used computational method to predict molecular structures and vibrational wavenumbers. orientjchem.org Calculations are often performed using hybrid functionals like B3LYP in combination with basis sets such as 6-31G* or 6-311++G(d,p). orientjchem.orgresearchgate.netymerdigital.comresearchgate.net These calculations help in determining the optimized geometries, including bond lengths and angles, by finding the minimum energy structure on the potential energy surface. researchgate.netnih.gov

For molecules like 4-chloro-3-methylphenol, a related compound, DFT calculations with the B3LYP/6-31G* basis set have been shown to provide vibrational wavenumbers that agree well with experimental FT-IR and FT-Raman spectra. orientjchem.orgresearchgate.net The agreement between calculated and experimental geometries for similar phenol (B47542) derivatives is generally good, often with average errors for bond lengths around 0.01 Å (when ignoring bonds to hydrogen) and 0.5° for valence angles. acs.orgacs.org The choice of basis set can have a minor effect on calculated bond angles and frequencies. acs.org

| Method | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G | Geometric Optimization, Vibrational Frequencies orientjchem.orgresearchgate.net |

| B3LYP | 6-311++G(d,p) | Geometric Optimization, Electronic Properties, MEP Analysis researchgate.netymerdigital.comiucr.org |

| PBE0 | 6-31G(d,p) | Solid-state Geometric Optimization acs.org |

| HF | 6-31G | Comparison with DFT methods for structure and frequencies orientjchem.orgresearchgate.net |

Ab initio molecular orbital calculations are another cornerstone of theoretical chemistry, providing insights into molecular properties from first principles, without empirical parameters. uwosh.edu These calculations have been applied to study the reactivity and structure of phenols and related aromatic compounds. psu.edu For instance, ab initio calculations at the R(O)HF/6-31G* level have been used to optimize the geometries of phenol and its derivatives to study their reactivity towards hydroxyl radical addition. psu.edu

In the case of 4-methylphenol (p-cresol), high-level ab initio calculations have been employed to study its structure and the internal rotation of its methyl and hydroxyl groups. researchgate.netresearchgate.net These calculations are crucial for obtaining reliable results for potential energy parameters, for which electron correlation effects must be taken into account. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC2) with large basis sets (e.g., TZVPP, QZVPP) have been utilized for these purposes. researchgate.net Such studies have confirmed that the global minimum energy structure depends on the level of theory and basis set used. researchgate.net

A potential energy surface (PES) is a multidimensional representation of a system's energy as a function of its atomic positions. fiveable.melibretexts.org It is a fundamental concept for understanding molecular conformations and reaction dynamics. libretexts.orglibretexts.org For methylphenol isomers, the PES is particularly useful for analyzing the rotation of the hydroxyl (-OH) and methyl (-CH₃) groups relative to the benzene (B151609) ring.

Studies on m-cresol (B1676322) (3-methylphenol) and p-cresol (B1678582) (4-methylphenol) have used ab initio calculations to plot these surfaces and identify minimum energy structures. researchgate.net These investigations have confirmed that for both isomers, the most stable conformation occurs when one hydrogen atom of the methyl group is positioned perpendicularly to the plane of the benzene ring, a structure stabilized by hyperconjugation. researchgate.net

The rotation of the methyl group is characterized by potential energy barriers. For p-cresol, the barrier height for the methyl group rotation has been determined to be approximately 18 cm⁻¹. researchgate.net The potential energy function for this internal rotation can be described by parameters V₃ and V₆, which represent the threefold and sixfold barriers to rotation, respectively. researchgate.net In the ground state of p-cresol, V₃ and V₆ are of a similar order of magnitude, leading to a complex potential curve with three global and three local maxima. researchgate.net

Intramolecular Hydrogen Bonding Investigations

Intramolecular hydrogen bonding is a significant stabilizing interaction that can occur in molecules where a hydrogen atom is bonded to an electronegative atom (like oxygen) and can interact with another electronegative atom within the same molecule. researchgate.net This type of bonding is common in ortho-substituted phenols where the substituent can act as a hydrogen bond acceptor.

However, in 3-methylphenol and 4-methylphenol, significant intramolecular hydrogen bonding between the hydroxyl group and the methyl group is not expected. aip.org This is due to the large spatial separation between these two functional groups. aip.org The methyl group is not a strong hydrogen bond acceptor, and its positions in the meta and para isomers place it too far from the hydroxyl proton to form a stable intramolecular bond. Spectroscopic studies of 4-methylphenol have noted that the methyl group does not participate in hydrogen bonding interactions. aip.org The absence of this interaction simplifies the conformational analysis compared to ortho-cresol, where a weak O-H···C interaction might be considered.

Electronic Structure and Spectroscopic Simulations

Computational methods are essential for simulating and interpreting spectroscopic data, providing a link between the electronic structure of a molecule and its observed spectrum.

The electron affinity (EA) is the energy released when an electron is added to a neutral atom or molecule in its gaseous state to form a negative ion. wikipedia.orguni-siegen.de For the methylphenoxyl radicals (formed by removing the hydrogen from the OH group), the EA is a key indicator of the stability of the corresponding phenoxide anion.

Using anion photoelectron spectroscopy, the electron affinities of the m-methylphenoxyl and p-methylphenoxyl radicals have been precisely measured. aip.orgaip.org These experimental results are supported by DFT calculations, which are used to model the structures of the anion and neutral radical species and simulate the photoelectron spectra. aip.org

Furthermore, the term energy, which is the energy difference between the ground electronic state (D̃₀) and the first excited electronic state (D̃₁) of the neutral radical, has also been determined from these spectroscopic measurements. aip.org

| Radical | Electron Affinity (EA) / eV | Term Energy (T₀) / eV |

|---|---|---|

| 3-Methylphenoxyl (m-cresoxyl) | 2.2177 ± 0.0014 aip.orgaip.org | 0.962 ± 0.002 aip.org |

| 4-Methylphenoxyl (p-cresoxyl) | 2.1199 ± 0.0014 aip.orgaip.org | 1.029 ± 0.009 aip.org |

Excited State Intramolecular Proton Transfer (ESIPT) Mechanisms

Excited State Intramolecular Proton Transfer (ESIPT) is a significant photochemical process observed in certain organic molecules, including isomers of methylphenol (cresol). This process involves the transfer of a proton within the same molecule upon electronic excitation. In methylphenol isomers, the hydroxyl group (-OH) acts as the proton donor, and the aromatic ring can act as the proton acceptor.

Theoretical studies, often employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in elucidating the mechanisms of ESIPT in cresol (B1669610) derivatives. These computational methods allow for the analysis of hydrogen-bond strengthening in the excited state by examining relevant bond parameters, vibrational frequencies, and frontier molecular orbitals. Such analyses have confirmed that a strengthened hydrogen bond in the excited state is a critical factor for the ESIPT reaction to occur. acs.org

The ESIPT process is characterized by a rapid, reversible keto-enol tautomerism that dissipates the excitation energy. researchgate.net This typically results in a large Stokes shifted fluorescence, which is a key experimental indicator of ESIPT. bohrium.comrsc.org For ESIPT to happen, the molecule must possess specific geometric and electronic properties. The proton donor and acceptor groups must be in proximity to facilitate the formation of a pseudo-ring during the proton transfer, which is commonly a 5- or 6-membered ring. tubitak.gov.tr

In some complex molecules containing cresol moieties, ESIPT can trigger subsequent reactions. For instance, theoretical investigations have shown that ESIPT can induce photodeamination by protonating a basic nitrogen atom elsewhere in the molecule. Two-dimensional potential energy surface calculations have indicated that such deamination reactions are unfeasible without the initial ESIPT step. acs.org

While the fundamental principles of ESIPT are well-established, the specific dynamics and efficiency can vary between different methylphenol isomers (ortho, meta, and para-cresol). These variations are attributable to the different positions of the methyl group, which influences the electronic structure and the intramolecular hydrogen bonding potential of the molecule.

Thermochemical Properties and Gas Phase Acidity Determinations

The thermochemical properties of methylphenol isomers, particularly their gas-phase acidities and O-H bond dissociation enthalpies, have been the subject of both experimental and theoretical investigations. These properties are crucial for understanding their reactivity and are often used as benchmarks in catalytic and combustion chemistry. aip.org

Gas-phase acidity refers to the enthalpy change of the deprotonation reaction in the gas phase. It is a fundamental measure of the intrinsic acidity of a molecule, free from solvent effects. Various experimental techniques, such as energy-resolved competitive threshold collision-induced dissociation (TCID) and proton-transfer equilibrium studies, have been employed to determine the gas-phase acidities of methylphenol isomers. aip.orgacs.org